2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1024677-77-7) is a boronate ester featuring a 5-ethyl-substituted furan ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. This compound is synthesized via iron-catalyzed C-H borylation, a method noted for its efficiency and atom economy compared to traditional approaches requiring pre-functionalized substrates . Key spectroscopic data includes ¹H NMR (500 MHz, CDCl₃): δ 6.87 (s, 1H, furan-H), 2.26 (s, 3H), 1.94 (s, 3H), and 1.33 (s, 12H, dioxaborolane methyl groups) .
Properties
IUPAC Name |
2-(5-ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-6-9-7-8-10(14-9)13-15-11(2,3)12(4,5)16-13/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHCRYAZBIAHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671336 | |
| Record name | 2-(5-Ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024677-77-7 | |
| Record name | 2-(5-Ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-ethylfuran-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
5-Ethylfuran-2-boronic acid+Pinacol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an organic solvent, such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Overview
2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester known for its significant role in organic synthesis, particularly in cross-coupling reactions. Its structure includes a furan ring with an ethyl substituent and a boronic ester moiety, making it a versatile reagent in various chemical applications.
Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura coupling reactions. This process allows for the formation of carbon-carbon bonds between aryl or vinyl halides and the boronic ester in the presence of a palladium catalyst. The general reaction scheme is as follows:
Key Reaction Conditions:
- Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3).
- Solvents: Typically carried out in organic solvents like toluene or ethanol.
- Temperature: Elevated temperatures (80-100°C) under inert atmospheres (nitrogen or argon).
Polymer Chemistry
The compound can be utilized in the synthesis of polymers through cross-linking reactions. Boronic esters like this one can react with diols to form polyboronate networks, which are useful in creating materials with specific mechanical properties and functionalities.
Drug Development
In medicinal chemistry, this compound can serve as an intermediate in synthesizing biologically active compounds. Its ability to form stable carbon-carbon bonds allows for the construction of complex molecular architectures that are essential in drug discovery.
Case Study: Anticancer Agents
Research has explored the use of boronic esters in developing anticancer agents. For instance, compounds derived from this boronic ester have been investigated for their ability to inhibit specific cancer cell lines by targeting key metabolic pathways.
Agrochemical Synthesis
The compound is also relevant in the synthesis of agrochemicals. Its reactivity allows for the modification of existing pesticides or herbicides to enhance efficacy or reduce environmental impact.
Development of Functional Materials
In material science, this compound can be employed to create functional materials such as sensors or catalysts due to its unique electronic properties imparted by the furan ring and boron atom.
Mechanism of Action
The mechanism of action of 2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Electronic and Steric Effects
Stability and Reactivity
- Hydrolytic Stability : Electron-withdrawing groups (e.g., esters in ) may enhance stability against hydrolysis compared to electron-donating ethyl or methyl groups .
- Reactivity in Cross-Couplings : The target compound’s ethylfuran group likely facilitates faster transmetalation in palladium-catalyzed reactions than halogenated analogs (e.g., 5-chloro derivatives in ) .
Key Research Findings
- Synthetic Efficiency: The target compound’s synthesis via C-H activation () eliminates the need for pre-functionalized substrates, offering superior atom economy compared to traditional methods .
- Comparative Reactivity : Thiophene-based derivatives () exhibit broader absorption spectra in DSSCs than furan analogs, making them preferable for light-harvesting applications .
Biological Activity
2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound classified as a boronic ester. It features a furan ring substituted with an ethyl group and is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H19BO3
- Molecular Weight : 222.09 g/mol
- CAS Number : 1024677-77-7
The biological activity of this compound is primarily linked to its role in cross-coupling reactions. The compound acts as a reagent that can form carbon-carbon bonds through the following steps:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.
- Transmetalation : The boronic ester transfers its organic moiety to the palladium complex.
- Reductive Elimination : The final product is released while regenerating the palladium catalyst.
This mechanism underpins its application in synthesizing biologically active compounds.
Biological Activity and Applications
Research indicates that boronic esters like this compound exhibit various biological activities:
Anticancer Properties
Studies have shown that compounds containing boron can inhibit cancer cell growth. For instance:
- Case Study : A study demonstrated that derivatives of boronic esters exhibited selective cytotoxicity against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Boronic esters have also been investigated for their antimicrobial properties:
- Research Findings : A series of experiments highlighted that certain boronic compounds demonstrated significant antibacterial activity against Gram-positive bacteria .
Enzyme Inhibition
The compound has been noted for its potential to inhibit certain enzymes:
- CYP Enzyme Interaction : It has been identified as a substrate for P-glycoprotein and a potential inhibitor for CYP enzymes (CYP1A2 and CYP3A4), suggesting implications in drug metabolism .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for 2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves coupling ethylfuran derivatives with boron-containing precursors. A common approach is the reaction of 5-ethylfuran-2-boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key steps include:
- Borylation : Use of a boron trifluoride etherate catalyst in dichloromethane at 0–5°C to form the dioxaborolane ring .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .
- Yield Optimization : Yields improve with strict control of moisture and oxygen (inert atmosphere) and slow addition of reagents to minimize side reactions .
Q. How is this compound characterized spectroscopically?
- NMR Analysis : and NMR confirm the ethylfuran moiety (δ ~6.2 ppm for furan protons, δ ~1.3 ppm for ethyl CH). The dioxaborolane ring protons appear as a singlet at δ ~1.0 ppm (4,4,5,5-tetramethyl groups) .
- IR Spectroscopy : B-O stretching vibrations at 1350–1400 cm and furan C-O-C at 1250 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 264.2 (CHBO) .
Advanced Research Questions
Q. How does the ethylfuran substituent influence reactivity in cross-coupling reactions?
The ethylfuran group enhances electron density at the boron center, increasing its nucleophilicity in Suzuki-Miyaura couplings. Comparative studies show:
- Reaction Efficiency : Coupling with aryl halides proceeds at 80°C (vs. 100°C for non-furan analogs) due to improved boronate stability .
- Substrate Scope : Ethylfuran’s steric bulk limits reactivity with ortho-substituted aryl halides but enhances selectivity for meta-substituted partners (yields: 70–85%) .
- Catalytic Systems : Pd(PPh)/KCO in THF/water (3:1) achieves optimal turnover, while Ni catalysts show lower efficiency (40–50% yields) .
Q. What strategies mitigate instability during storage?
- Storage Conditions : Anhydrous, oxygen-free environments (argon glovebox) at –20°C prevent hydrolysis. Degradation rates increase by 30% at room temperature over 30 days .
- Stabilizers : Addition of 1% w/w hydroquinone inhibits radical-mediated decomposition .
- Solvent Compatibility : Avoid protic solvents (e.g., methanol); use THF or toluene for long-term storage .
Methodological Recommendations
- Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., Pd vs. Ni) may arise from ligand steric effects or solvent polarity. Replicate experiments under standardized conditions (e.g., 0.1 M substrate concentration) .
- Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
